molecular formula C14H18O7 B3422966 Pentaerythritol triacrylate CAS No. 27775-58-2

Pentaerythritol triacrylate

Cat. No. B3422966
Key on ui cas rn: 27775-58-2
M. Wt: 298.29 g/mol
InChI Key: HVVWZTWDBSEWIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206117B2

Procedure details

Into a 2-liter separable flask were put 1001 parts (3 mol) of pentaerythritol triacrylate, 540 parts (1 mol) of hexamethylene diisocyanate trimer, and 0.31 parts of hydroquinone monomethyl ether. With stirring, air was introduced into the liquid through a glass tube, and the liquid temperature was made to be 70° C. Thereto was added 0.31 parts of dibutyltin dilaurate and while the reaction temperature was adjusted to be between 70 and 80° C., reaction was performed for 5 hours to give a urethane acrylate of hexamethylene diisocyanate trimer and pentaerythritol triacrylate.
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][C:7]([CH2:20][OH:21])([CH2:14][O:15][C:16](=[O:19])[CH:17]=[CH2:18])[CH2:8][O:9][C:10](=[O:13])[CH:11]=[CH2:12])(=[O:4])[CH:2]=[CH2:3].C(CCN=C=O)[CH2:23][CH2:24][CH2:25][N:26]=[C:27]=[O:28].C(CCN=C=O)[CH2:35][CH2:36][CH2:37][N:38]=[C:39]=[O:40].C(CCN=C=O)[CH2:47][CH2:48][CH2:49][N:50]=[C:51]=[O:52].COC1C=CC(O)=CC=1.C([O-])(=O)CCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCC.C([Sn+2]CCCC)CCC>>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[NH2:26][C:1]([O:5][CH2:6][CH3:7])=[O:4].[CH2:18]([CH2:17][CH2:16][N:50]=[C:51]=[O:52])[CH2:35][CH2:36][CH2:37][N:38]=[C:39]=[O:40].[CH2:18]([CH2:17][CH2:16][N:38]=[C:39]=[O:40])[CH2:23][CH2:24][CH2:25][N:26]=[C:27]=[O:28].[CH2:18]([CH2:17][CH2:16][N:26]=[C:27]=[O:28])[CH2:47][CH2:48][CH2:49][N:50]=[C:51]=[O:52].[C:16]([O:15][CH2:14][C:7]([CH2:20][OH:21])([CH2:8][O:9][C:10](=[O:13])[CH:11]=[CH2:12])[CH2:6][O:5][C:1](=[O:4])[CH:2]=[CH2:3])(=[O:19])[CH:17]=[CH2:18] |f:1.2.3,5.6.7,8.9,10.11.12|

Inputs

Step One
Name
Quantity
3 mol
Type
reactant
Smiles
C(C=C)(=O)OCC(COC(C=C)=O)(COC(C=C)=O)CO
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
C(CCCN=C=O)CCN=C=O.C(CCCN=C=O)CCN=C=O.C(CCCN=C=O)CCN=C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(O)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 2-liter separable flask were put
ADDITION
Type
ADDITION
Details
air was introduced into the liquid through a glass tube
CUSTOM
Type
CUSTOM
Details
to be 70° C
CUSTOM
Type
CUSTOM
Details
to be between 70 and 80° C.
CUSTOM
Type
CUSTOM
Details
reaction

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C=C)(=O)O.NC(=O)OCC
Name
Type
product
Smiles
C(CCCN=C=O)CCN=C=O.C(CCCN=C=O)CCN=C=O.C(CCCN=C=O)CCN=C=O
Name
Type
product
Smiles
C(C=C)(=O)OCC(COC(C=C)=O)(COC(C=C)=O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09206117B2

Procedure details

Into a 2-liter separable flask were put 1001 parts (3 mol) of pentaerythritol triacrylate, 540 parts (1 mol) of hexamethylene diisocyanate trimer, and 0.31 parts of hydroquinone monomethyl ether. With stirring, air was introduced into the liquid through a glass tube, and the liquid temperature was made to be 70° C. Thereto was added 0.31 parts of dibutyltin dilaurate and while the reaction temperature was adjusted to be between 70 and 80° C., reaction was performed for 5 hours to give a urethane acrylate of hexamethylene diisocyanate trimer and pentaerythritol triacrylate.
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][C:7]([CH2:20][OH:21])([CH2:14][O:15][C:16](=[O:19])[CH:17]=[CH2:18])[CH2:8][O:9][C:10](=[O:13])[CH:11]=[CH2:12])(=[O:4])[CH:2]=[CH2:3].C(CCN=C=O)[CH2:23][CH2:24][CH2:25][N:26]=[C:27]=[O:28].C(CCN=C=O)[CH2:35][CH2:36][CH2:37][N:38]=[C:39]=[O:40].C(CCN=C=O)[CH2:47][CH2:48][CH2:49][N:50]=[C:51]=[O:52].COC1C=CC(O)=CC=1.C([O-])(=O)CCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCC.C([Sn+2]CCCC)CCC>>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[NH2:26][C:1]([O:5][CH2:6][CH3:7])=[O:4].[CH2:18]([CH2:17][CH2:16][N:50]=[C:51]=[O:52])[CH2:35][CH2:36][CH2:37][N:38]=[C:39]=[O:40].[CH2:18]([CH2:17][CH2:16][N:38]=[C:39]=[O:40])[CH2:23][CH2:24][CH2:25][N:26]=[C:27]=[O:28].[CH2:18]([CH2:17][CH2:16][N:26]=[C:27]=[O:28])[CH2:47][CH2:48][CH2:49][N:50]=[C:51]=[O:52].[C:16]([O:15][CH2:14][C:7]([CH2:20][OH:21])([CH2:8][O:9][C:10](=[O:13])[CH:11]=[CH2:12])[CH2:6][O:5][C:1](=[O:4])[CH:2]=[CH2:3])(=[O:19])[CH:17]=[CH2:18] |f:1.2.3,5.6.7,8.9,10.11.12|

Inputs

Step One
Name
Quantity
3 mol
Type
reactant
Smiles
C(C=C)(=O)OCC(COC(C=C)=O)(COC(C=C)=O)CO
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
C(CCCN=C=O)CCN=C=O.C(CCCN=C=O)CCN=C=O.C(CCCN=C=O)CCN=C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(O)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 2-liter separable flask were put
ADDITION
Type
ADDITION
Details
air was introduced into the liquid through a glass tube
CUSTOM
Type
CUSTOM
Details
to be 70° C
CUSTOM
Type
CUSTOM
Details
to be between 70 and 80° C.
CUSTOM
Type
CUSTOM
Details
reaction

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C=C)(=O)O.NC(=O)OCC
Name
Type
product
Smiles
C(CCCN=C=O)CCN=C=O.C(CCCN=C=O)CCN=C=O.C(CCCN=C=O)CCN=C=O
Name
Type
product
Smiles
C(C=C)(=O)OCC(COC(C=C)=O)(COC(C=C)=O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09206117B2

Procedure details

Into a 2-liter separable flask were put 1001 parts (3 mol) of pentaerythritol triacrylate, 540 parts (1 mol) of hexamethylene diisocyanate trimer, and 0.31 parts of hydroquinone monomethyl ether. With stirring, air was introduced into the liquid through a glass tube, and the liquid temperature was made to be 70° C. Thereto was added 0.31 parts of dibutyltin dilaurate and while the reaction temperature was adjusted to be between 70 and 80° C., reaction was performed for 5 hours to give a urethane acrylate of hexamethylene diisocyanate trimer and pentaerythritol triacrylate.
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][C:7]([CH2:20][OH:21])([CH2:14][O:15][C:16](=[O:19])[CH:17]=[CH2:18])[CH2:8][O:9][C:10](=[O:13])[CH:11]=[CH2:12])(=[O:4])[CH:2]=[CH2:3].C(CCN=C=O)[CH2:23][CH2:24][CH2:25][N:26]=[C:27]=[O:28].C(CCN=C=O)[CH2:35][CH2:36][CH2:37][N:38]=[C:39]=[O:40].C(CCN=C=O)[CH2:47][CH2:48][CH2:49][N:50]=[C:51]=[O:52].COC1C=CC(O)=CC=1.C([O-])(=O)CCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCC.C([Sn+2]CCCC)CCC>>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[NH2:26][C:1]([O:5][CH2:6][CH3:7])=[O:4].[CH2:18]([CH2:17][CH2:16][N:50]=[C:51]=[O:52])[CH2:35][CH2:36][CH2:37][N:38]=[C:39]=[O:40].[CH2:18]([CH2:17][CH2:16][N:38]=[C:39]=[O:40])[CH2:23][CH2:24][CH2:25][N:26]=[C:27]=[O:28].[CH2:18]([CH2:17][CH2:16][N:26]=[C:27]=[O:28])[CH2:47][CH2:48][CH2:49][N:50]=[C:51]=[O:52].[C:16]([O:15][CH2:14][C:7]([CH2:20][OH:21])([CH2:8][O:9][C:10](=[O:13])[CH:11]=[CH2:12])[CH2:6][O:5][C:1](=[O:4])[CH:2]=[CH2:3])(=[O:19])[CH:17]=[CH2:18] |f:1.2.3,5.6.7,8.9,10.11.12|

Inputs

Step One
Name
Quantity
3 mol
Type
reactant
Smiles
C(C=C)(=O)OCC(COC(C=C)=O)(COC(C=C)=O)CO
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
C(CCCN=C=O)CCN=C=O.C(CCCN=C=O)CCN=C=O.C(CCCN=C=O)CCN=C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(O)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 2-liter separable flask were put
ADDITION
Type
ADDITION
Details
air was introduced into the liquid through a glass tube
CUSTOM
Type
CUSTOM
Details
to be 70° C
CUSTOM
Type
CUSTOM
Details
to be between 70 and 80° C.
CUSTOM
Type
CUSTOM
Details
reaction

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C=C)(=O)O.NC(=O)OCC
Name
Type
product
Smiles
C(CCCN=C=O)CCN=C=O.C(CCCN=C=O)CCN=C=O.C(CCCN=C=O)CCN=C=O
Name
Type
product
Smiles
C(C=C)(=O)OCC(COC(C=C)=O)(COC(C=C)=O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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